N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiadiazole ring, which is known for its diverse biological activities, attached to an acetylphenyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-acetylphenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- Phenyl-2-propanone
Uniqueness
N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of a thiadiazole ring and an acetylphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific disciplines .
Properties
Molecular Formula |
C11H9N3O2S |
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Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-(3-acetylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O2S/c1-7(15)8-3-2-4-9(5-8)12-11(16)10-6-17-14-13-10/h2-6H,1H3,(H,12,16) |
InChI Key |
DCAPHJZCJGHACW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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